1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone CAS 137890-05-2
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone CAS 137890-05-2
An In-Depth Technical Guide to 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2): Synthesis, Properties, and Potential Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, a heterocyclic compound belonging to the nitropyrazole class. While specific research on this exact molecule is limited, its structural motifs—the pyrazole core, the nitro functional group, and the ethanone substituent—are prevalent in a wide range of biologically active compounds. This document synthesizes information from related molecules to offer researchers, scientists, and drug development professionals a foundational understanding of its physicochemical properties, plausible synthetic routes, potential therapeutic applications, and essential experimental protocols for its evaluation. The guide is structured to provide not just data, but also the scientific context and rationale necessary for informed research and development.
The Nitropyrazole Scaffold: A Privileged Structure in Chemical Science
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is an isomeric form of the biologically crucial imidazole ring and is noted for its chemical stability.[1] The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4][5]
The introduction of a nitro group (-NO₂) onto the pyrazole core, creating a nitropyrazole, significantly modulates the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can enhance binding interactions, alter metabolic stability, and is a key feature in compounds designed as kinase inhibitors, antimicrobial agents, and even energetic materials.[6][7][8] The ethanone substituent provides a reactive handle for further chemical modification and a potential hydrogen bond acceptor, making 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone an intriguing scaffold for chemical library synthesis and drug discovery campaigns.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the starting point for all research endeavors. The key identifiers and computed properties for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 137890-05-2 | [9][10] |
| Molecular Formula | C₆H₇N₃O₃ | [11] |
| Molecular Weight | 169.14 g/mol | [11] |
| Monoisotopic Mass | 169.04874 Da | [11] |
| IUPAC Name | 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone | [11] |
| SMILES | CC(=O)C1=C(C=NN1C)[O-] | [11] |
| InChI Key | IEPWZWOJPQMRHI-UHFFFAOYSA-N | [11] |
| Predicted XlogP | 0.1 | [11] |
| Physical Form | Expected to be a solid at room temperature | [12] |
Synthesis and Characterization Strategies
Proposed Synthetic Pathway
A logical approach would be the nitration of the precursor, 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2). The synthesis can be visualized as a two-step process starting from commercially available materials.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices: The choice of a strong nitrating agent like a nitric acid/sulfuric acid mixture is standard for adding a nitro group to a deactivated heterocyclic ring.[8] The reaction conditions, such as temperature, must be carefully controlled. Lower temperatures are typically favored initially to manage the exothermic nature of the reaction and to prevent over-nitration or side product formation. The regioselectivity of nitration at the C4 position is directed by the existing substituents on the pyrazole ring.
Characterization
The identity and purity of the final compound would be confirmed using a standard suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic shifts for the methyl protons, acetyl protons, and the pyrazole ring proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.[13]
-
Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, particularly the strong absorbances corresponding to the C=O of the ketone and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
Potential Therapeutic Applications & Biological Context
The true value of a novel chemical entity in drug discovery lies in its potential biological activity. Based on extensive literature for structurally related compounds, 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a promising candidate for screening in several therapeutic areas.
Anticancer Activity: Kinase Inhibition
Many pyrazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[5][14] For example, derivatives of 1-methyl-1H-pyrazole have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle's response to DNA damage.[15] Inhibition of CHK1 can force cancer cells with damaged DNA into mitosis, leading to cell death, a concept known as synthetic lethality.
Caption: Potential mechanism via CHK1 inhibition in the DNA damage response pathway.
Antimicrobial Agents
The pyrazole scaffold is also a component of numerous compounds with antibacterial and antifungal properties.[2][16] These molecules can act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[16] The presence of the electron-withdrawing nitro group may enhance the compound's ability to participate in charge-transfer interactions within bacterial or fungal enzyme active sites.
Experimental Protocols for Compound Evaluation
To assess the therapeutic potential of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, a systematic screening process is required. Below are foundational, self-validating protocols for initial biological evaluation.
Caption: A typical workflow for in vitro screening and compound validation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's ability to reduce the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2x final concentration dilutions in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Biochemical Kinase Inhibition Assay (Generic)
This protocol measures the direct inhibition of a specific kinase (e.g., CHK1).
-
Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, a stock solution of the kinase's specific peptide substrate, and a stock solution of ATP.
-
Compound Plating: In a 384-well plate, dispense serial dilutions of the title compound in DMSO.
-
Kinase Reaction:
-
Add the kinase enzyme to each well and incubate for 10-15 minutes to allow the compound to bind.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP. The reaction is typically run at room temperature for 1-2 hours.
-
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, linked to a detection system (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is inversely proportional to kinase inhibition. Data are normalized to high (no enzyme) and low (vehicle control) controls. An IC₅₀ value is determined by fitting the data to a four-parameter logistic curve. This self-validating system ensures that any observed effect is due to direct interaction with the target enzyme.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 137890-05-2 is not available, data from structurally similar compounds provide guidance on safe handling.
-
Hazard Identification: Based on related pyrazole ethanones, the compound should be treated as potentially hazardous.[17] Expected GHS hazard statements include:
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion and Future Directions
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a chemical scaffold with significant, albeit underexplored, potential. Its structural features are common in molecules with proven efficacy in oncology and infectious diseases. This guide provides the foundational knowledge for initiating research into this compound, from its synthesis and characterization to its potential biological activities and the protocols needed for evaluation.
Future research should focus on executing the proposed synthesis, confirming the structure, and performing the described in vitro screening assays. Positive results would warrant further investigation into its mechanism of action and structure-activity relationship (SAR) studies to optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.
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